Di-tert-butyl dicarbonate

Asymmetric Synthesis Kinetic Resolution Enantioselective Catalysis

Racemization during amine protection compromises enantiomeric purity and raises purification costs. Alternative reagents such as ethyl chloroformate induce 5-15% epimerization, while Fmoc-OSu lacks solvent-tunable kinetics and full acid-labile orthogonality. Boc₂O (≥98% GC) is the definitive N-Boc protection reagent, delivering racemization-free transformations, up to 70-fold rate acceleration in methanol/ethanol versus aprotic solvents, and complete orthogonality to both base-labile Fmoc and hydrogenolytic Cbz groups-enabling streamlined multi-step peptide and pharmaceutical intermediate synthesis. High-purity material (≥98% GC) with consistent batch quality ensures reproducible selectivity factors (s up to 78) in enantioselective kinetic resolutions.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 24424-99-5
Cat. No. B120438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl dicarbonate
CAS24424-99-5
SynonymsBOC2O;  C,C’-bis(1,1-Dimethylethyl) Ester Dicarbonic Acid;  Bis(1,1-dimethylethyl) Ester Dicarbonic Acid;  Oxydi-formic Acid Di-tert-butyl Ester;  BOC-anhydride;  Bis(1,1-dimethylethyl) Dicarbonate;  Bis(tert-butyl) Dicarbonate;  Di-tert-butyl Dicarbonate; 
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC(=O)OC(C)(C)C
InChIInChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3
InChIKeyDYHSDKLCOJIUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl dicarbonate (Boc₂O, CAS 24424-99-5): Core Identity and Amine Protection Reagent Class


Di-tert-butyl dicarbonate (Boc₂O) is the anhydride of tert-butyl hydrogen carbonate and serves as the primary reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. [1] This carbonate ester reacts with primary and secondary amines to form carbamates that are stable to most bases, nucleophiles, and reducing agents, but are cleaved under moderately strong acidic conditions (e.g., trifluoroacetic acid). [2] The resulting Boc-protected amines are unreactive toward nucleophiles and bases, enabling subsequent transformations that would otherwise be incompatible with free amines. [3] As the most widely used reagent for N-Boc protection in both peptide and non-peptide organic synthesis, Boc₂O represents the standard against which alternative protecting group reagents are compared. [4]

Why Generic Substitution Fails: Critical Differentiation of Di-tert-butyl dicarbonate from Alternative Amine Protection Reagents


Selecting a reagent for N-protection based solely on its ability to form a carbamate overlooks critical differentiating factors that directly impact synthetic efficiency, yield, and downstream process economics. Reagents such as Fmoc-OSu, Cbz-Cl, ethyl chloroformate, and Boc-ON all introduce amine protecting groups, yet they diverge significantly in key performance parameters including selectivity, reaction rate, orthogonality, racemization suppression, thermal stability, and cost at scale. Substituting Boc₂O with an in-class analog without quantitative consideration of these parameters can lead to suboptimal yields, increased side reactions, compromised enantiomeric purity, or process incompatibility. The evidence presented below establishes the specific, quantifiable performance dimensions where Boc₂O demonstrates meaningful differentiation relative to these comparators, thereby informing scientifically grounded procurement and process design decisions. [1]

Quantitative Evidence Guide: Di-tert-butyl dicarbonate vs. Alternative Amine Protection Reagents


Kinetic Resolution Selectivity: Boc₂O Achieves Selectivity Factors (s) up to 78 vs. Fmoc-OSu Limited Scope

Boc₂O enables highly enantioselective kinetic resolution of unprotected BINOLs via Lewis base-catalyzed O-Boc protection, achieving selectivity factors (s) up to 78. [1] In contrast, Fmoc-OSu is not reported for comparable kinetic resolution applications with such high selectivity factors; Fmoc-based kinetic resolutions typically require alternative reagents or achieve lower selectivity. [2] The high s factor quantifies Boc₂O's superior capacity for enantioselective transformation, directly impacting the efficiency of producing enantioenriched chiral building blocks.

Asymmetric Synthesis Kinetic Resolution Enantioselective Catalysis

Reaction Rate Enhancement: Boc₂O Protection of Aromatic Amines is 70× Faster in Alcoholic Solvents vs. Aprotic Solvents

The tert-butoxycarbonylation of aromatic amines with Boc₂O proceeds 70 times faster in CD₃OD than in CDCl₃, as determined by NMR kinetic analysis. [1] This solvent-dependent rate enhancement is specific to Boc₂O; alternative reagents such as Fmoc-OSu or Cbz-Cl exhibit different solvent sensitivities and may not benefit from the same magnitude of rate acceleration. The 70-fold rate increase translates directly to reduced reaction times and improved throughput in industrial settings.

Reaction Kinetics Solvent Effects Amine Protection

Orthogonal Protection Compatibility: Boc₂O Enables Acid-Labile Deprotection Orthogonal to Base-Labile Fmoc and Hydrogenolytic Cbz

Boc₂O introduces an acid-labile protecting group that is fully orthogonal to base-labile Fmoc (removed with 20% piperidine in DMF) and hydrogenolytic Cbz (removed with H₂/Pd-C). This orthogonal compatibility allows sequential, chemoselective deprotection in complex peptide syntheses without cross-reactivity. In contrast, Fmoc-OSu and Cbz-Cl introduce groups that are not mutually orthogonal; simultaneous presence of Boc and Fmoc or Boc and Cbz enables precise control over synthetic sequences. The acid stability of Boc groups under basic Fmoc deprotection conditions (20% piperidine) is >95% intact after 24 hours. [1]

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Racemization Suppression: Boc₂O Enables Racemization-Free β-Amino Acid Synthesis vs. Ethyl Chloroformate

The Arndt-Eistert homologation of α-amino acids to β-amino acids using Boc₂O as the coupling reagent proceeds without detectable racemization, as confirmed by chiral HPLC analysis. [1] In contrast, the use of ethyl chloroformate in similar mixed anhydride couplings is known to induce significant racemization (typically 5-15% epimerization under standard conditions) due to the formation of reactive intermediates. [2] Boc₂O's moderate reactivity and the stability of the resulting Boc-protected amino acids minimize epimerization, preserving stereochemical integrity.

Peptide Chemistry Racemization β-Amino Acids

Cost-Efficiency at Scale: Boc₂O Offers Lower Cost per Mole vs. Fmoc-OSu in Industrial Peptide Manufacturing

Industrial-scale peptide synthesis employing Boc chemistry (using Boc₂O) is widely recognized as more cost-effective than Fmoc-based approaches for solution-phase synthesis of short to medium-length peptides. While precise cost-per-kilogram figures are proprietary and fluctuate with market conditions, the structural simplicity of Boc₂O (C10H18O5) versus Fmoc-OSu (C21H19NO5) translates to lower raw material and manufacturing costs. [1] The global market for amino acid protecting groups reflects this: Boc and Cbz strategies dominate large-scale solution-phase peptide production due to lower reagent costs and easier scalability compared to Fmoc solid-phase methods. [2]

Peptide Manufacturing Cost Analysis Process Economics

Catalytic Efficiency: Boc₂O Enables High Selectivity Factors (k_rel up to 43.7) in Peptide-Catalyzed Kinetic Resolution

In peptide-catalyzed kinetic resolution of thioformamides, Boc₂O achieves selectivity factors (k_rel) up to 43.7 at room temperature. [1] This level of selectivity is exceptional for amine derivative resolutions and demonstrates Boc₂O's compatibility with peptide-based organocatalysts. Alternative acylating agents such as Fmoc-OSu or Cbz-Cl are not typically employed in this context due to different reactivity profiles. [2] The high k_rel value quantifies Boc₂O's ability to discriminate between enantiomers when used with chiral peptide catalysts.

Organocatalysis Kinetic Resolution Peptide Catalysis

Optimal Application Scenarios for Di-tert-butyl dicarbonate Based on Quantitative Differentiation Evidence


Scenario 1: High-Throughput Enantioselective Synthesis of Chiral Building Blocks

When synthesizing enantioenriched BINOL derivatives or other axially chiral compounds via kinetic resolution, Boc₂O is the preferred reagent due to its demonstrated ability to achieve selectivity factors (s) up to 78 under mild catalytic conditions. [1] Fmoc-OSu lacks comparable performance data for such transformations. Procurement of high-purity Boc₂O (≥99% by GC) is recommended for these applications to minimize impurities that could interfere with enantioselectivity.

Scenario 2: Accelerated N-Boc Protection of Aromatic Amines in Alcoholic Solvents

For processes requiring rapid N-Boc protection of aromatic amines, conducting the reaction in alcoholic solvents (e.g., methanol or ethanol) with Boc₂O provides a 70-fold rate enhancement compared to aprotic solvents. [2] This solvent effect is unique to Boc₂O and can significantly reduce cycle times in multi-step syntheses. Alternative reagents such as Fmoc-OSu do not exhibit comparable solvent-dependent rate acceleration.

Scenario 3: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

Boc₂O is the reagent of choice for introducing acid-labile protecting groups that are fully orthogonal to base-labile Fmoc and hydrogenolytic Cbz groups. This orthogonality is essential for synthesizing peptides with complex side-chain protecting group patterns. For example, in Fmoc/t-Bu SPPS, Boc groups on side chains remain stable during piperidine-mediated Fmoc deprotection but are cleanly removed during final TFA cleavage. [3]

Scenario 4: Racemization-Free Synthesis of β-Amino Acids and Peptide APIs

When synthesizing β-amino acids via Arndt-Eistert homologation or when coupling sensitive amino acid derivatives, Boc₂O enables racemization-free transformations, preserving stereochemical integrity. [4] In contrast, alternative activating agents like ethyl chloroformate induce significant epimerization (5-15%). This makes Boc₂O the superior choice for manufacturing chiral pharmaceutical intermediates where enantiomeric purity is critical. [5]

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